ETHYLDOCOSAHEXAENOATE

Vue d'ensemble

Description

L'éthyl ester d'acide docosahexaénoïque est un dérivé de l'acide docosahexaénoïque, un acide gras polyinsaturé oméga-3 à longue chaîne. On le trouve principalement dans les huiles de poisson et il est connu pour ses bienfaits significatifs pour la santé, en particulier pour le développement du cerveau et des yeux. L'éthyl ester d'acide docosahexaénoïque est souvent utilisé dans les compléments alimentaires et les produits pharmaceutiques en raison de sa stabilité et de sa biodisponibilité accrues par rapport à son composé parent.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'éthyl ester d'acide docosahexaénoïque est généralement synthétisé par estérification de l'acide docosahexaénoïque avec de l'éthanol. Cette réaction peut être catalysée par des acides tels que l'acide sulfurique ou par des enzymes comme la lipase. Les conditions de réaction impliquent souvent un reflux du mélange d'acide docosahexaénoïque et d'éthanol en présence d'un catalyseur jusqu'à ce que la réaction soit terminée .

Méthodes de production industrielle : À l'échelle industrielle, l'acide docosahexaénoïque est souvent extrait de l'huile de poisson ou des microalgues. Le processus d'estérification est optimisé pour obtenir une pureté et un rendement élevés. Des techniques telles que la chromatographie liquide haute performance (CLHP) et la distillation moléculaire sont utilisées pour purifier le produit .

Analyse Des Réactions Chimiques

Types de réactions : L'éthyl ester d'acide docosahexaénoïque subit diverses réactions chimiques, notamment :

Oxydation : Il est susceptible à l'autoxydation, en particulier lorsqu'il est exposé à la lumière, à la chaleur et à l'oxygène.

Réduction : Il peut être réduit en son alcool correspondant dans des conditions spécifiques.

Substitution : Il peut participer à des réactions de substitution où le groupe éthyl ester est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : L'oxygène, la lumière et la chaleur sont des facteurs courants qui induisent l'oxydation.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour remplacer le groupe éthyl ester.

Principaux produits :

Oxydation : Produit des peroxydes et d'autres produits de dégradation oxydative.

Réduction : Produit du docosahexénol.

Substitution : Produit divers dérivés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Nutritional Applications

1. Dietary Supplements:

Ethyldocosahexaenoate is used as a dietary supplement due to its rich omega-3 fatty acid content. It is often incorporated into formulations aimed at improving cardiovascular health, cognitive function, and overall well-being. Studies indicate that DHA-EE can enhance the bioavailability of DHA compared to other forms, making it a preferred choice in supplement formulations .

2. Functional Foods:

Incorporating DHA-EE into functional foods is another significant application. Products such as fortified dairy products, beverages, and snack bars are being developed to provide additional health benefits associated with omega-3 fatty acids. Research shows that consumers are increasingly seeking foods with added nutritional value, which includes omega-3 enrichment .

Pharmacological Applications

1. Drug Absorption Enhancement:

Research has demonstrated that this compound can influence the absorption of certain medications. A study found that DHA-EE decreased the absorption of Neoral® (cyclosporine A) due to particle size enlargement, indicating its potential role in modifying drug bioavailability . This property could be harnessed to improve therapeutic outcomes in patients requiring specific drug formulations.

2. Neuroprotective Effects:

this compound has been studied for its neuroprotective properties. A notable case study involved chronic administration of DHA-EE in ischemic gerbils, which showed protective effects against oxidative brain injury. The findings suggest that DHA-EE may play a role in preventing neurodegenerative diseases and promoting brain health .

Case Studies

Mécanisme D'action

Docosahexaenoic Acid ethyl ester exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and receptor function. It is also involved in the production of bioactive lipid mediators that have anti-inflammatory and neuroprotective effects. The compound targets various molecular pathways, including those involved in lipid metabolism and signal transduction .

Comparaison Avec Des Composés Similaires

- Eicosapentaenoic Acid ethyl ester

- Docosapentaenoic Acid ethyl ester

- Arachidonic Acid ethyl ester

Comparison:

- Eicosapentaenoic Acid ethyl ester: Similar in structure but has five double bonds compared to six in docosahexaenoic acid. It is also an omega-3 fatty acid with anti-inflammatory properties.

- Docosapentaenoic Acid ethyl ester: Contains five double bonds and is an intermediate between eicosapentaenoic acid and docosahexaenoic acid in the omega-3 fatty acid biosynthesis pathway.

- Arachidonic Acid ethyl ester: An omega-6 fatty acid with four double bonds, involved in the production of pro-inflammatory eicosanoids .

Docosahexaenoic Acid ethyl ester is unique due to its high degree of unsaturation, which imparts distinct biological activities and health benefits.

Activité Biologique

Ethyldocosahexaenoate (E-DHA) is an ethyl ester of docosahexaenoic acid (DHA), a polyunsaturated fatty acid known for its significant roles in brain health and function. Recent studies have highlighted its biological activities, particularly in neuroprotection, antioxidant effects, and potential therapeutic applications in neurodegenerative diseases. This article synthesizes the current understanding of E-DHA's biological activity, supported by case studies and research findings.

Neuroprotective Effects

Chronic Administration Studies

- Oxidative Brain Injury Protection : A pivotal study evaluated the protective effects of chronic E-DHA administration against oxidative brain injury using a gerbil model of transient cerebral ischemia. In this study, weanling male gerbils received E-DHA (200 mg/kg) daily for 10 weeks. Results indicated that E-DHA significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased brain-reduced glutathione (GSH) levels, demonstrating its antioxidant properties. Furthermore, E-DHA pretreatment attenuated neuronal loss in the hippocampus and improved locomotor activity post-ischemia .

- Reduction of Arachidonic Acid Liberation : Another study confirmed that chronic E-DHA administration not only protected against ischemic damage but also significantly decreased free arachidonic acid levels in the brain. This reduction is critical as excessive arachidonic acid can exacerbate neuroinflammatory responses following ischemic events .

Antioxidant Properties

E-DHA exhibits strong antioxidant activity, which is essential for mitigating oxidative stress in neural tissues. The ability of E-DHA to prevent declines in antioxidant enzyme activities such as glutathione peroxidase and catalase further supports its role as a neuroprotective agent .

Case Studies

Fetal Brain Development : Research involving pregnant rats showed that intraamniotic administration of E-DHA resulted in decreased lipid peroxidation in fetal brains. This suggests that E-DHA may play a role in promoting healthy brain development by protecting against oxidative damage during critical periods of growth .

The mechanisms underlying the biological activity of E-DHA can be summarized as follows:

- Antioxidant Defense : E-DHA enhances the body's antioxidant defenses by increasing GSH levels and maintaining the activity of key antioxidant enzymes.

- Neuroinflammation Modulation : By reducing arachidonic acid liberation, E-DHA may help modulate neuroinflammatory pathways that are often activated during ischemic events.

- Neuronal Survival : The compound's ability to prevent neuronal loss in critical brain regions like the hippocampus underscores its potential therapeutic implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Summary Table of Key Findings

Propriétés

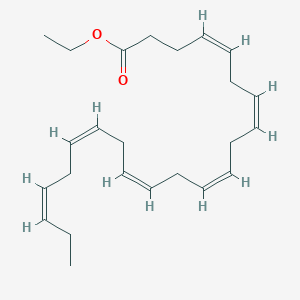

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKVODZACVXDS-YNUSHXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026353 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-94-5 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl docosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL DOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.